1-cyclopentyl-5-methyl-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
The compound "1-cyclopentyl-5-methyl-1H-pyrazole-4-sulfonyl chloride" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The sulfonyl chloride group attached to the pyrazole ring suggests potential reactivity for further chemical modifications, making it a valuable intermediate for the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves strategies such as 1,3-dipolar cycloaddition reactions. For instance, the synthesis of functionalized pyrazoles can be achieved by reacting diazo compounds with olefinic substrates, as described in the synthesis of phosphonyl/sulfonylpyrazoles and pyrazole esters . Another approach includes the diazotization of aminopyrazoles followed by cycloaddition with aryl isoc
Scientific Research Applications
Catalytic Applications
- Ionic Liquid Catalysis : The compound has been used in the synthesis of an ionic liquid, 1-sulfopyridinium chloride, characterized by IR, 1H and 13C NMR, UV, and mass spectra. This ionic liquid is an efficient, homogeneous, and reusable catalyst for the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s through tandem Knoevenagel–Michael reactions under mild conditions (Moosavi-Zare et al., 2013).
Synthesis of Derivatives and Complex Compounds
Sulfonylation of Amino Pyrazoles : A study discusses the sulfonylation of 4-amino-1H pyrazoles with p-toluenesulfonyl chloride, leading to the synthesis of various sulfonylated aminopyrazoles. These compounds' structures were confirmed by IR, UV, 1H NMR spectroscopy, and mass spectrometry (Povarov et al., 2017).
Efficient Synthesis Methods : The compound aids in efficient synthesis methodologies. For instance, an unprecedented cyclization was observed during N-sulfonylation of chromen-2-one derivatives, leading to the synthesis of 3-methyl-1-phenylchromeno[4,3-c]pyrazol-4(1H)-ones using potassium carbonate in acetone as a benign base and solvent (Grover, Roy, & Jachak, 2014).
Medicinal Chemistry and Drug Development
Role in COX-2 Inhibitors : In medicinal chemistry, a series of sulfonamide-containing 1,5-diarylpyrazole derivatives, including the compound, were prepared and evaluated for blocking cyclooxygenase-2 (COX-2). This research was pivotal in identifying potent and selective COX-2 inhibitors (Penning et al., 1997).
Heterocyclic Sulfonamides and Sulfonyl Fluorides : A study used a sulfur-functionalized aminoacrolein derivative for the synthesis of heterocyclic sulfonyl chlorides, fluorides, and sulfonamides, demonstrating the versatility of these compounds in parallel medicinal chemistry (Tucker, Chenard, & Young, 2015).
Miscellaneous Applications
- Synthesis of Novel Heterocyclic Systems : The reaction of oxazole-sulfonyl chlorides with amino pyrazoles and triazoles leads to the creation of novel heterocyclic systems. This showcases the compound's role in developing new chemical entities (Kornienko et al., 2014).
Mechanism of Action
Mode of Action
Based on its structural similarity to other pyrazole derivatives, it may interact with its targets through a variety of mechanisms, including free radical reactions, nucleophilic substitution, and oxidation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-cyclopentyl-5-methyl-1H-pyrazole-4-sulfonyl chloride. For instance, the compound should be stored in a refrigerator to maintain its stability . Other factors, such as pH, temperature, and the presence of other molecules, may also affect the compound’s activity.
properties
IUPAC Name |
1-cyclopentyl-5-methylpyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2S/c1-7-9(15(10,13)14)6-11-12(7)8-4-2-3-5-8/h6,8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBMXRFVPNXHRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2CCCC2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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